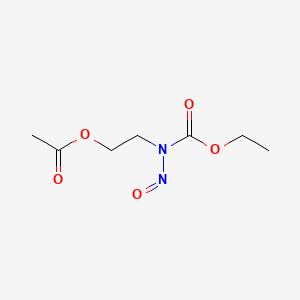
Ethyl N-2-acetoxyethylnitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-2-acetoxyethylnitrosocarbamate is an organic compound with the molecular formula C7H12N2O5. It is a member of the nitrosocarbamate family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound contains 26 atoms, including 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-2-acetoxyethylnitrosocarbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-2-acetoxyethylnitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Ethyl N-2-acetoxyethylnitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in genetic research.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its ability to induce mutations in cancer cells.
Industry: It is used as a stabilizer in nitrate ester-based energetic materials to inhibit decomposition reactions
Wirkmechanismus
The mechanism of action of ethyl N-2-acetoxyethylnitrosocarbamate involves the nitrosation of nucleophilic sites in biological molecules. The nitroso group can react with amines, thiols, and other nucleophiles, leading to the formation of stable adducts. This reactivity is crucial for its mutagenic and carcinogenic effects, as it can induce mutations by modifying DNA and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-2-acetoxyethylnitrosocarbamate is unique among nitrosocarbamates due to its specific structure and reactivity. Similar compounds include:
Nitrosocarbaryl: Known for its potent mutagenic activity.
Methylnitrosobenzamide: Another nitrosamide with significant mutagenic properties.
Ethyl nitrosocyanamide: Highly mutagenic compared to ethyl nitrosourea.
These compounds share similar nitrosation mechanisms but differ in their specific reactivities and applications.
Biologische Aktivität
Ethyl N-2-acetoxyethylnitrosocarbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is classified as a nitrosocarbamate compound. Its chemical structure can be represented as follows:
- Chemical Formula : C8H10N2O3
- Molecular Weight : 186.18 g/mol
The nitrosocarbamate group is known for its reactivity and potential biological implications, particularly in relation to carcinogenicity and other pharmacological effects.
Antitumor Activity
Research indicates that nitrosocarbamate compounds, including this compound, exhibit varying degrees of antitumor activity. A study reported that certain derivatives showed promise in inhibiting tumor cell proliferation, although specific data on this compound is limited .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of nitrosocarbamates on various cancer cell lines. The results suggest that while some derivatives demonstrate significant cytotoxicity, this compound's specific cytotoxic profile requires further investigation. The cytotoxic effects are often measured using assays such as MTT or XTT, which assess cell viability post-treatment.
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized this compound alongside other nitrosocarbamates and evaluated their biological activities. The findings indicated that while some compounds exhibited promising antitumor properties, others showed negligible activity . -
Comparative Analysis :
In a comparative analysis of various nitrosocarbamates, this compound was noted for its moderate activity compared to more potent derivatives like nitrosocarbaryl. This suggests a structure-activity relationship where modifications to the nitrosocarbamate framework can significantly influence biological efficacy .
Data Summary Table
Eigenschaften
CAS-Nummer |
62681-13-4 |
|---|---|
Molekularformel |
C7H12N2O5 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-[ethoxycarbonyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-3-13-7(11)9(8-12)4-5-14-6(2)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
ZUPMZPDNCIDBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CCOC(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















